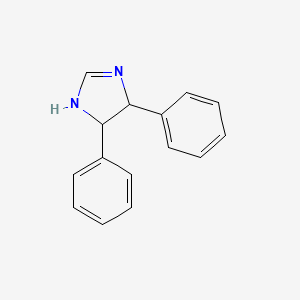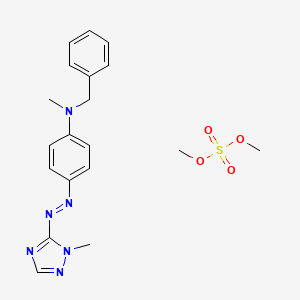
Einecs 263-444-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 263-444-6 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EC number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes for Einecs 263-444-6 involve specific chemical reactions under controlled conditions. The exact synthetic pathways and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving intermediates and catalysts.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials, advanced reactors, and stringent quality control measures to ensure the consistency and purity of the final product. The production methods are designed to be efficient and environmentally friendly, adhering to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 263-444-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Einecs 263-444-6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Einecs 263-444-6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Einecs 263-444-6 can be compared with other similar compounds to highlight its uniqueness:
Einecs 203-770-8: Amyl nitrite, used as a vasodilator.
Einecs 234-985-5: Bismuth tetroxide, used in pigments and cosmetics.
Einecs 239-934-0: Mercurous oxide, used in antiseptics and disinfectants.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its specific uses and characteristics.
Propiedades
Número CAS |
62163-53-5 |
|---|---|
Fórmula molecular |
C17H18N6.C2H6O4S C19H24N6O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-[(2-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate |
InChI |
InChI=1S/C17H18N6.C2H6O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-17-18-13-19-23(17)2;1-5-7(3,4)6-2/h3-11,13H,12H2,1-2H3;1-2H3 |
Clave InChI |
QGYNZGBQZXGRGO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
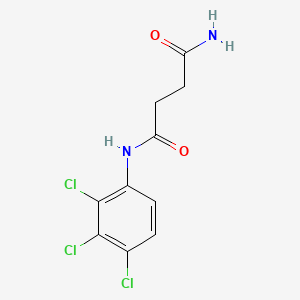
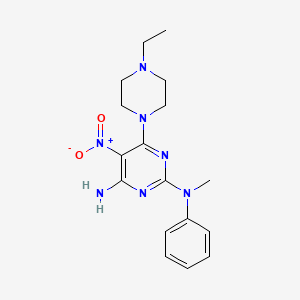
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
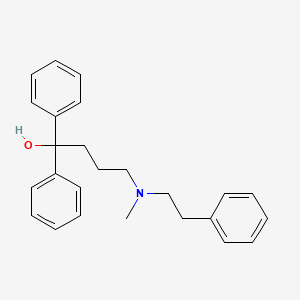

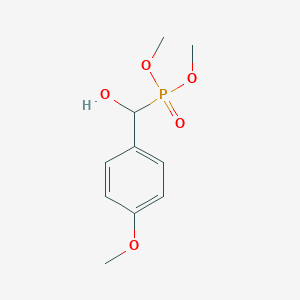
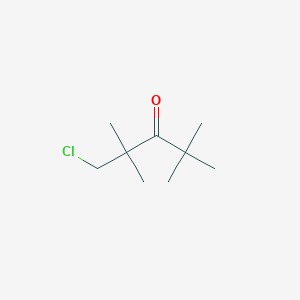

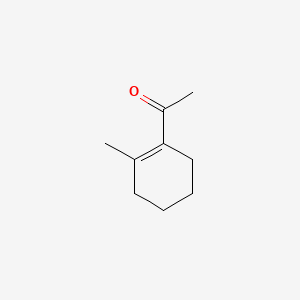
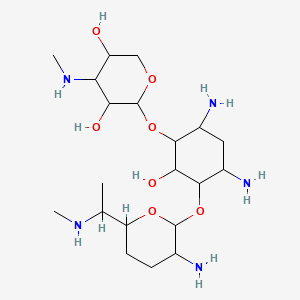
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
